methyl1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylatehydrochloride
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Overview
Description
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a between an alkyne and an azide under copper(I)-catalyzed conditions.
Introduction of the Aminobutyl Group: The aminobutyl group can be introduced through nucleophilic substitution reactions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminobutyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aminobutyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutyl)guanidine: Similar in structure but with a guanidine group instead of a triazole ring.
Methylamine derivatives: Compounds with a methylamine group instead of the aminobutyl group.
Uniqueness
Methyl 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of both the triazole ring and the aminobutyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C8H15ClN4O2 |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
methyl 1-(4-aminobutyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N4O2.ClH/c1-14-8(13)7-6-12(11-10-7)5-3-2-4-9;/h6H,2-5,9H2,1H3;1H |
InChI Key |
OHDXARLRPFVOCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCCN.Cl |
Origin of Product |
United States |
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